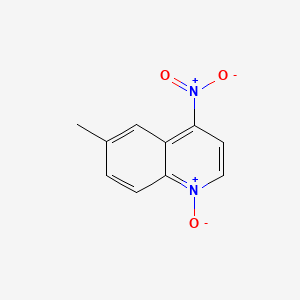

6-Methyl-4-nitroquinoline 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-2-3-9-8(6-7)10(12(14)15)4-5-11(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJEAZZHWTTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221715 | |

| Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-48-0 | |

| Record name | 6-Methyl-4-nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=715-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Quinoline N Oxide Research

The journey into the world of quinoline (B57606) N-oxides is a fascinating chapter in the history of medicinal chemistry. Quinoline itself, a heterocyclic aromatic organic compound, was first extracted from coal tar in 1834. wikipedia.org However, it was the subsequent exploration of its derivatives that unlocked a wealth of biological and chemical potential. The medicinal chemistry of heterocyclic N-oxides began to gain traction in the 1950s. nih.gov This era marked a turning point, as researchers started to recognize that the introduction of an N-oxide group to a heterocyclic ring could dramatically alter its chemical reactivity and biological properties.

Initially, research into quinoline N-oxides was part of a broader investigation into heterocyclic N-oxides. These compounds were found to be more reactive than their unoxidized counterparts, exhibiting good regioselectivity in chemical reactions. researchgate.net This enhanced reactivity made them valuable precursors for the synthesis of a wide array of bioactive quinoline compounds. researchgate.netresearchgate.net Over the years, the scope of quinoline N-oxide research has expanded significantly, with studies exploring their applications as anticancer, antibacterial, antihypertensive, and antiparasitic agents, among others. nih.gov

A pivotal compound in this field is 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a water-soluble carcinogen that has been extensively used in experimental oral carcinogenesis. nih.gov The study of 4-NQO and its derivatives has provided profound insights into the mechanisms of chemical carcinogenesis and DNA damage. frontiersin.orgwikipedia.org This foundational work on compounds like 4-NQO paved the way for the investigation of more specifically substituted derivatives, such as 6-Methyl-4-nitroquinoline 1-oxide, as researchers sought to understand the influence of various functional groups on the quinoline N-oxide scaffold.

Significance of 6 Methyl 4 Nitroquinoline 1 Oxide As a Research Probe

General Approaches to Quinoline N-Oxide Synthesis

The formation of the quinoline N-oxide structure can be achieved through several established synthetic strategies. A primary and straightforward method involves the direct N-oxidation of a pre-existing quinoline ring. This is commonly accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids. For instance, the synthesis of 6-methylquinoline (B44275) 1-oxide has been successfully performed using 35% hydrogen peroxide in water, facilitated by sonication. chemicalbook.com

Alternative approaches build the heterocyclic ring system with the N-oxide group already incorporated. One such method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com Another strategy utilizes the reaction of ortho-nitro chalcones with hydrazine (B178648) under basic conditions, which results in the formation of quinoline N-oxides through a transition-metal-free pathway. organic-chemistry.org Furthermore, the reaction of Baylis-Hillman adducts derived from o-nitrobenzaldehydes provides another route to quinoline N-oxide derivatives. researchgate.net

Table 1: General Synthetic Approaches for Quinoline N-Oxides

| Method | Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Direct N-Oxidation | Substituted Quinolines | Hydrogen Peroxide (H₂O₂), Peroxy acids | chemicalbook.com |

| Cyclization | Alkylidene O-Nitroarylacetonitriles | Base-induced | combichemistry.com |

| Umpolung Cyclization | ortho-Nitro Chalcones | Hydrazine, Basic conditions | organic-chemistry.org |

| From Baylis-Hillman Adducts | Baylis-Hillman adducts of o-nitrobenzaldehydes | Trifluoroacetic acid | researchgate.net |

Specific Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through a multi-step process that starts with a substituted aniline (B41778) or benzene (B151609) derivative. A common and logical pathway involves two key steps:

N-Oxidation of 6-Methylquinoline : The precursor, 6-methylquinoline, is first oxidized to form 6-methylquinoline 1-oxide. This reaction is often carried out using an oxidizing agent like hydrogen peroxide in an aqueous solution, sometimes with sonication to enhance the reaction rate. chemicalbook.com

Nitration of 6-Methylquinoline 1-oxide : The resulting 6-methylquinoline 1-oxide undergoes electrophilic nitration. The N-oxide group is an activating group that directs incoming electrophiles, such as the nitronium ion (NO₂⁺) generated from a mixture of nitric and sulfuric acids, to the C4 position of the quinoline ring. The presence of the methyl group at the C6 position does not typically interfere with this regioselectivity. This step yields the final product, this compound.

An alternative, though less common, route could be the N-oxidation of 6-methyl-4-nitroquinoline. However, the electron-withdrawing nature of the nitro group can make the nitrogen atom of the quinoline ring less susceptible to oxidation.

Strategies for Derivatization and Analogue Generation

The this compound molecule offers several sites for structural modification, allowing for the generation of a wide range of analogues. The N-oxide group itself is a powerful directing group for C-H functionalization, particularly at the C2 and C8 positions. researchgate.net This allows for the introduction of various substituents, including alkyl, aryl, and alkenyl groups, often using metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net For instance, amidation at the C8 position can be achieved with high regioselectivity using an iridium catalyst. google.com

The nitro group at the C4 position is another key site for derivatization.

Reduction : The nitro group can be chemically reduced to form other functional groups. Partial reduction yields 6-methyl-4-hydroxylaminoquinoline 1-oxide, a transformation analogous to the metabolic reduction of the parent compound, 4-nitroquinoline 1-oxide. wikipedia.org Complete reduction leads to the formation of 4-amino-6-methylquinoline (B1285055) 1-oxide.

Further Reactions of the Amino Group : The resulting amino group can be further modified through reactions such as acylation, alkylation, or diazotization, opening pathways to a vast number of other derivatives.

The methyl group at the C6 position is generally less reactive but can potentially undergo oxidation or halogenation under specific, often harsh, reaction conditions.

Table 2: Derivatization Strategies for this compound

| Reaction Site | Type of Reaction | Potential Product | Reference |

|---|---|---|---|

| C2/C8 Position | C-H Activation/Functionalization (e.g., Amidation) | C2/C8-substituted analogues | google.com, researchgate.net |

| C4-Nitro Group | Reduction | 4-Amino or 4-Hydroxylamino derivatives | wikipedia.org |

| C4-Amino Group (from reduction) | Acylation, Alkylation, Diazotization | Diverse C4-substituted analogues |

Isolation and Purification Techniques for this compound

Following synthesis, the isolation and purification of this compound are critical to obtain a product of high purity. A common initial step involves filtering the reaction mixture to remove any heterogeneous catalysts or insoluble byproducts. chemicalbook.com The solvent is then typically removed under reduced pressure. chemicalbook.com

Recrystallization is a primary technique used for the purification of solid compounds like quinoline N-oxide derivatives. chemicalbook.com This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Chromatographic methods are also extensively used for both purification and analysis.

Column Chromatography : This technique is used to separate the target compound from byproducts and unreacted starting materials on a larger scale.

High-Pressure Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC, is a powerful tool for the separation and analysis of 4-nitroquinoline 1-oxide and its metabolites. researchgate.net It offers high resolution and can be used for both analytical quantification and preparative isolation.

Extraction techniques are often employed during the work-up procedure. For instance, liquid-liquid extraction using solvent systems like methanol/chloroform can be used to separate the compound of interest from an aqueous phase or other matrix components. nih.gov

Structure Activity Relationship Sar Studies of 6 Methyl 4 Nitroquinoline 1 Oxide and Analogues

Correlations Between Structural Modifications and DNA Damaging Potential

The DNA damaging potential of quinoline (B57606) N-oxide derivatives is intrinsically linked to their chemical structure, which influences their metabolic activation and interaction with DNA. The parent compound, 4-NQO, is a well-established carcinogen that induces DNA lesions, which are typically repaired by nucleotide excision repair. wikipedia.org Its genotoxicity is mediated by its metabolic reduction to 4-HAQO, which forms stable bulky adducts with purine (B94841) bases in DNA. nih.gov

Studies comparing 4-NQO with its methylated derivatives, such as 3-methyl-4-nitroquinoline 1-oxide (3-methyl-4NQO), reveal that the position of the methyl group significantly alters the DNA damaging capacity. For instance, while xeroderma pigmentosum (XP) complementation groups A, G, and D are highly sensitive to 4-NQO, only groups G and D show high sensitivity to 3-methyl-4NQO. nih.gov This suggests that the DNA adducts formed by 4-NQO and its 3-methyl analogue are recognized and repaired by different subsets of the excision repair pathway. nih.gov

Furthermore, the mechanism of DNA damage can vary with substitution. The DNA damage induced by 4-NQO can be reduced by catalase, indicating a role for reactive oxygen species (ROS) in its genotoxicity. wikipedia.orgnih.gov In contrast, catalase does not affect the activity of 3-methyl-4NQO, suggesting that this derivative does not generate significant amounts of DNA damage through radical formation. nih.gov This highlights that even a small modification like the addition of a methyl group can shift the mechanism of DNA damage from a combination of adduct formation and oxidative stress to primarily adduct formation.

The DNA repair response also differs depending on the specific derivative. The repair of 4-NQO-induced lesions involves DNA polymerase alpha, as its inhibition by aphidicolin (B1665134) leads to an accumulation of DNA breaks. nih.gov However, this is not the case for lesions induced by 3-methyl-4NQO, indicating that its repair does not rely on DNA polymerase alpha. nih.gov

Influence of Substituent Effects on Biological Efficacy and Selectivity

Substituents on the quinoline ring play a critical role in determining the biological efficacy and selectivity of 4-NQO derivatives. The presence and position of a substituent can affect the molecule's solubility, its ability to be metabolically activated, and its interaction with target macromolecules.

The carcinogenicity of quinoline derivatives is highly dependent on the presence of the nitro group at the 4-position and the N-oxide group at the 1-position. The metabolic reduction of the nitro group is a key activation step. The non-carcinogenic nature of 3-methyl-4-nitroquinoline-1-oxide is thought to be related to differences in its metabolic activation, possibly involving a different nitroreductase enzyme than the one that activates 4-NQO.

The position of a methyl group can drastically alter the biological activity. While 4-NQO is a potent carcinogen, the 3-methyl derivative is considered non-carcinogenic. This stark difference in activity underscores the high degree of selectivity conferred by the substituent's position. This is further exemplified by the differential sensitivity of various DNA repair-deficient cell lines to these compounds. nih.gov For example, XP-A cells are sensitive to 4-NQO but not to 3-methyl-4NQO, indicating that the adducts formed by the latter are not recognized by the repair proteins deficient in this cell group. nih.gov

In human lung adenocarcinoma A549 cells, 4-NQO treatment leads to a decrease in the levels of POLD4, a subunit of DNA polymerase delta. nih.gov Downregulation of POLD4, in turn, increases the cells' sensitivity to 4-NQO, suggesting a feedback loop where the carcinogen affects a DNA repair component, thereby enhancing its own toxic effects. nih.gov This demonstrates a selective pressure exerted by the compound on specific cellular pathways.

Comparative Analysis with Other Quinoline N-Oxide Derivatives

A comparative analysis of 4-NQO with its derivatives provides valuable insights into the structural requirements for their biological activities. The parent compound, quinoline, itself shows genotoxic and carcinogenic properties, primarily targeting the liver in rats and mice. ca.gov The addition of the 4-nitro and 1-oxide groups significantly enhances its carcinogenicity and directs its action towards different tissues.

The comparison between 4-NQO and its reduced metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is fundamental. 4-HAQO is considered the proximate carcinogen, being more reactive and directly forming adducts with DNA. nih.gov

As previously discussed, the comparison between 4-NQO and 3-methyl-4NQO reveals significant differences in their biological effects.

| Feature | 4-nitroquinoline (B1605747) 1-oxide (4-NQO) | 3-methyl-4-nitroquinoline 1-oxide (3-methyl-4NQO) |

|---|---|---|

| Carcinogenicity | Potent carcinogen | Considered non-carcinogenic |

| DNA Damage Mechanism | Adduct formation and reactive oxygen species (ROS) | Primarily adduct formation |

| Sensitivity in XP-A cells | High | Low |

| Dependence on DNA Pol α for repair | Yes | No |

Data derived from studies on DNA repair and carcinogenesis. nih.gov

The mutagenicity of 4-NQO has been extensively characterized, showing a preference for G:C to T:A transversions and G:C to A:T transitions.

| Mutation Type | Frequency in A. nidulans (4-NQO) |

|---|---|

| G:C → A:T | High |

| G:C → T:A | High |

| G:C → C:G | Moderate |

| A:T → G:C | Low |

| A:T → C:G | Low |

| A:T → T:A | Low |

Based on whole-genome sequencing data. nih.gov

While comprehensive data for 6-methyl-4-nitroquinoline 1-oxide is not available, the principles derived from studying 4-NQO and its 3-methyl analogue suggest that the position of the methyl group on the quinoline ring is a critical determinant of its biological activity, influencing everything from its carcinogenic potential and DNA damage mechanism to its mutagenic spectrum and interaction with DNA repair pathways.

Application of 6 Methyl 4 Nitroquinoline 1 Oxide in Experimental Carcinogenesis Models

Establishment and Characterization of Animal Models for Oral Carcinogenesis

Animal models are crucial for understanding the step-by-step development of oral cancer, a process that is difficult to study in humans. researchgate.netijcrt.org The use of 6-Methyl-4-nitroquinoline 1-oxide, a derivative of 4-nitroquinoline (B1605747) 1-oxide (4NQO), in drinking water for murine models is a well-established method for inducing oral squamous cell carcinoma (OSCC). nih.govijcrt.orgresearchgate.net This model is advantageous because it recapitulates the gradual progression from normal tissue to hyperplasia, dysplasia, and finally to invasive carcinoma, mirroring the changes seen in human oral cancer. researchgate.netnih.govnih.govpeerj.com

The 4NQO-induced model is particularly effective as the carcinogen is administered in drinking water, which is a convenient and reproducible method. nih.govpeerj.com This approach leads to the development of various precancerous and cancerous lesions over time, providing a transient model of cancer progression that is histologically and molecularly similar to human OSCC. nih.govnih.govnih.govpeerj.comsemanticscholar.org These models allow for the exploration of histological and molecular changes not only in the tumor itself but also in the surrounding macroscopically healthy tissue that has been exposed to the carcinogen. nih.gov The specificity of 4NQO for the oral cavity, including the tongue, palate, and gingiva, further enhances its utility in studying oral carcinogenesis. nih.govijcrt.org

Studies have shown that long-term administration of 4NQO in rat models results in a 100% incidence of squamous cell carcinoma in the oral mucosa, with rare tumor induction in other organs. ijcrt.org The observed changes include carcinoma in situ, invasive carcinoma, erosion, leukoplakia, and a papillary appearance of the gross lesions. ijcrt.org The model's ability to produce a spectrum of lesions, from premalignant to malignant, makes it an invaluable tool for identifying biomarkers for early diagnosis and for testing potential chemopreventive agents. researchgate.netnih.gov

Investigation of Carcinogenesis Progression and Histopathological Changes in Model Systems

The this compound (a derivative of 4-nitroquinoline 1-oxide or 4NQO) model system is invaluable for studying the stepwise histopathological progression of oral carcinogenesis. frontiersin.orgfrontiersin.org This model allows for the detailed examination of tissue changes over time, from the earliest cellular abnormalities to the development of invasive cancer. nih.govpeerj.comfrontiersin.orgfrontiersin.org

Following the administration of 4NQO, the oral mucosa of animal models undergoes a series of predictable changes. The initial observable change is often mild epithelial dysplasia, characterized by an increased thickness of the spinous cell layer and some disorder among the basal cells. nih.gov As exposure continues, these lesions progress through moderate and severe dysplasia. nih.govpeerj.com Macroscopically, the tongue mucosa may show hyperemia and ulceration, with a rough, granular surface, and sometimes white, plaque-like lesions. semanticscholar.org

Ultimately, these premalignant lesions can develop into invasive squamous cell carcinoma (SCC). nih.govpeerj.com The severity of these histopathological lesions clearly increases with the duration of carcinogen exposure. frontiersin.org For instance, in one study, high-grade dysplasias were the most common lesions observed across all time points, with SCC developing in a significant percentage of animals at later stages. frontiersin.org

The progression of these lesions is not always uniform, and multiple lesions of varying severity can be present on the same tongue. frontiersin.org This "field cancerization" effect, where a large area of tissue is affected by the carcinogen, is also a characteristic of human oral cancer. nih.gov

The table below outlines the typical histopathological progression observed in 4NQO-induced oral carcinogenesis models.

| Stage | Macroscopic Appearance | Microscopic (Histopathological) Features |

| Early (e.g., 8-9 weeks) | Normal or mild hyperemia | Normal epithelium, hyperplasia, or mild epithelial dysplasia. Disintegration of the papillary layer may be visible. nih.govfrontiersin.org |

| Intermediate (e.g., 13-16 weeks) | Hyperemia, ulceration, rough/granular surface, white plaque-like lesions | Moderate to severe epithelial dysplasia. nih.govsemanticscholar.org |

| Late (e.g., 20-32 weeks) | Visible tumors, papillomas | Carcinoma in situ, invasive squamous cell carcinoma (SCC). ijcrt.orgnih.govfrontiersin.orgfrontiersin.org |

This table synthesizes findings from multiple studies on the histopathological changes in 4NQO-induced oral carcinogenesis models. ijcrt.orgnih.govpeerj.comsemanticscholar.orgfrontiersin.orgfrontiersin.org

Theoretical and Computational Chemistry Studies of 6 Methyl 4 Nitroquinoline 1 Oxide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. For 4-NQO and its derivatives, these calculations can predict molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO), which are key to understanding their chemical behavior.

While specific quantum chemical calculations for 6-Methyl-4-nitroquinoline 1-oxide are not extensively documented, studies on related compounds like 4-hydroxyquinoline (B1666331) (4HQN) have utilized methods such as Density Functional Theory (DFT) with B3LYP functional and 6-31++G** basis sets to analyze their electronic structure and photochemical properties. researchgate.netresearchgate.net For instance, calculations on 4HQN have helped in identifying different tautomeric forms and their relative energies in various states. researchgate.net

For this compound, it is anticipated that the addition of an electron-donating methyl group at the 6-position would influence the electron density distribution across the quinoline (B57606) ring system. This could potentially affect the energies of the HOMO and LUMO, thereby modulating its reactivity compared to the parent 4-NQO. The nitro group, being a strong electron-withdrawing group, in conjunction with the N-oxide, plays a significant role in the electronic structure and the molecule's ability to accept electrons, a key step in its metabolic activation.

Table 1: Calculated Electronic Properties of 4-Nitroquinoline (B1605747) 1-oxide (4-NQO) and Predicted Influence on this compound

| Property | 4-Nitroquinoline 1-oxide (4-NQO) | Predicted Effect of 6-Methyl Group |

| Molecular Formula | C9H6N2O3 ebi.ac.uk | C10H8N2O3 |

| Molecular Weight | 190.16 g/mol ebi.ac.uk | 204.18 g/mol |

| AlogP | 1.38 ebi.ac.uk | Likely to be slightly higher due to the hydrophobic methyl group. |

| Polar Surface Area | 70.08 Ų ebi.ac.uk | Expected to be similar to 4-NQO. |

| HOMO-LUMO Gap | - | The electron-donating methyl group may slightly decrease the HOMO-LUMO gap, potentially increasing reactivity. |

Data for 4-NQO from ChEMBL. Predictions for this compound are based on general chemical principles.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule like this compound might bind to a biological target, such as a protein or DNA, and to simulate its behavior over time.

It is known that the carcinogenic effects of 4-NQO are mediated by its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms adducts with DNA. wikipedia.orgnih.gov Molecular dynamics simulations could be employed to study the stability of these adducts within the DNA double helix and the resulting structural distortions. The presence of the methyl group at the 6-position in this compound could influence its binding orientation within the active site of metabolic enzymes or its interaction with DNA, potentially altering its carcinogenic potency or specificity.

Computational Prediction of Reactive Metabolites and DNA Adduct Formation

Computational methods can be used to predict the metabolic fate of a compound and the formation of reactive species that can lead to toxicity. The carcinogenicity of 4-NQO is dependent on its metabolic reduction to the ultimate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which can be further esterified to form a highly reactive species that covalently binds to DNA. wikipedia.orgfrontiersin.org This metabolic activation is a critical step in its mechanism of action. taylorandfrancis.com

The primary DNA adducts formed by 4-NQO are with guanine (B1146940) and adenine (B156593) residues. nih.govfrontiersin.org Computational models could predict the most likely sites of metabolic attack on the this compound structure and the subsequent reactivity of these metabolites. The methyl group at the 6-position might influence the rate and regioselectivity of the metabolic reduction of the nitro group. Gas chromatography-mass spectrometry (GC-MS) based metabolomic studies on 4-NQO-induced carcinogenesis have identified various metabolites, and similar approaches could be applied to its methylated derivatives. researchgate.netnih.gov

It is proposed that active metabolites of 4NQO can trap topoisomerase I-DNA cleavage complexes by forming DNA adducts. nih.gov Computational modeling could help to visualize and analyze the interactions within this ternary complex for this compound.

Modeling of Structure-Activity Relationships using Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. While a specific QSAR study for a series including this compound has not been found, the principles of QSAR are highly relevant.

Studies on other classes of compounds, such as quinoline derivatives, have successfully used QSAR to predict their biological activities. The aim is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based on their structural features. For 4-NQO and its derivatives, a QSAR model could be developed to predict their carcinogenic potential based on descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), hydrophobicity (logP), and steric parameters.

The addition of a methyl group at the 6-position would alter these descriptors compared to the parent 4-NQO. A QSAR model could quantify the impact of this substitution on the compound's ability to be metabolized and to form DNA adducts, thus providing a predictive tool for its carcinogenic activity.

Q & A

Basic Research Questions

Q. What is the primary mechanism of 6-Me-4NQO-induced DNA damage, and how can it be experimentally validated?

- Methodology : 6-Me-4NQO is metabolized to 4-hydroxyaminoquinoline 1-oxide, which forms covalent DNA adducts (e.g., 8-hydroxydeoxyguanosine, 8OHdG) and generates reactive oxygen species (ROS). To validate this:

- Use high-performance liquid chromatography (HPLC) to quantify 8OHdG levels in treated cells .

- Detect ROS with fluorescent probes (e.g., dichlorofluorescin diacetate for H₂O₂, hydroethidine for superoxide) .

- Confirm hydroxyl radical generation via electron paramagnetic resonance (EPR) in cell-free systems .

Q. What experimental models are suitable for studying 6-Me-4NQO carcinogenicity?

- Methodology :

- In vitro : Normal human fibroblasts for measuring oxidative DNA damage .

- In vivo : C57BL/6 mice treated with 100 μg/mL 6-Me-4NQO in 1,2-propylene glycol for 28 weeks to induce esophageal squamous cell carcinoma .

- Yeast models : Diploid yeast strains to assess genotoxicity (e.g., recombination/mutation assays) .

Q. How should researchers handle 6-Me-4NQO to ensure safety in laboratory settings?

- Protocol :

- Follow OSHA Hazard Communication Standard (HCS): Use gloves, eye protection, and lab coats. Avoid inhalation/contact .

- Store in locked cabinets; dispose via certified hazardous waste protocols .

- Monitor glutathione (GSH) depletion in cells, as prolonged ROS exposure persists post-treatment .

Advanced Research Questions

Q. How can tumor promoters modulate 6-Me-4NQO-induced genotoxicity, and what assays are appropriate for studying this interaction?

- Methodology :

- Co-treat cells with tumor promoters (e.g., anthralin or iodoacetate) and 6-Me-4NQO. Measure:

- Mutation frequency via yeast forward mutation assays .

- DNA recombination rates using sectoring assays in diploid yeast .

- Use catalase to suppress H₂O₂-mediated 8OHdG formation, confirming ROS-dependent pathways .

Q. What role do ROS scavengers play in mitigating 6-Me-4NQO toxicity, and how can their efficacy be quantified?

- Experimental Design :

- Pre-treat cells with antioxidants (e.g., N-acetylcysteine) or enzymatic scavengers (e.g., catalase).

- Quantify intracellular GSH levels via spectrophotometric assays (e.g., Ellman’s reagent) .

- Compare 8OHdG levels (HPLC) and ROS fluorescence intensity between treated and control groups .

Q. How does 6-Me-4NQO synergize with ionizing radiation to enhance genotoxicity?

- Approach :

- Expose cells to gamma radiation (e.g., 2–5 Gy) before/after 6-Me-4NQO treatment.

- Assess synergistic effects via:

- Comet assays for DNA strand breaks.

- Survival curves in yeast to quantify lethal mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.